molecular formula C12H20NO4P B14591774 Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate CAS No. 61211-76-5

Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate

Cat. No.: B14591774
CAS No.: 61211-76-5
M. Wt: 273.26 g/mol
InChI Key: ZXQAROVQRWKUAF-UHFFFAOYSA-N
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Description

Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to an ethyl chain, which is further connected to a hydroxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 4-hydroxyaniline group. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an appropriate halide under controlled conditions to form the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various phosphonate esters with different functional groups .

Scientific Research Applications

Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate is unique due to the presence of the hydroxyaniline group, which imparts additional reactivity and potential for specific interactions in biological systems. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

CAS No.

61211-76-5

Molecular Formula

C12H20NO4P

Molecular Weight

273.26 g/mol

IUPAC Name

4-(2-diethoxyphosphorylethylamino)phenol

InChI

InChI=1S/C12H20NO4P/c1-3-16-18(15,17-4-2)10-9-13-11-5-7-12(14)8-6-11/h5-8,13-14H,3-4,9-10H2,1-2H3

InChI Key

ZXQAROVQRWKUAF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCNC1=CC=C(C=C1)O)OCC

Origin of Product

United States

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